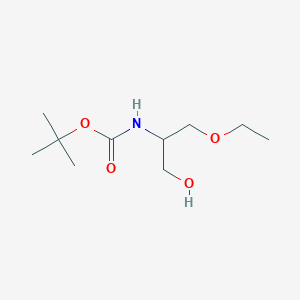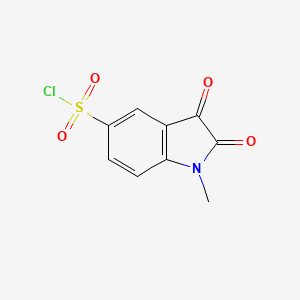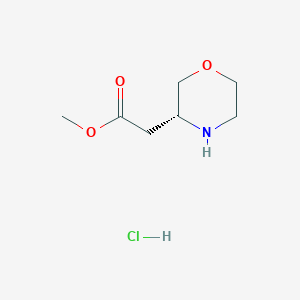
N-Boc-Ser(Et)-ol
Übersicht
Beschreibung
“N-Boc-Ser(Et)-ol” is a derivative of the amino acid serine . It is also known as N-(tert-Butoxycarbonyl)-L-serine or Boc-L-serine . The compound is used in peptide synthesis .
Synthesis Analysis
The N-Boc protection of amines, including “this compound”, can be achieved using di-tert-butyl dicarbonate (Boc2O) in a chemoselective manner . This process is carried out in urea-choline chloride deep eutectic solvent (DES), which is environmentally friendly and cost-effective . The reaction yields are excellent and the process can be completed in short reaction times without any side products .Molecular Structure Analysis
The linear formula of “this compound” is HOCH2CH(COOH)NHCOOC(CH3)3 . Its molecular weight is 205.21 . The SMILES string representation of the molecule is CC©©OC(=O)NC@@HC(O)=O .Chemical Reactions Analysis
The N-Boc protection of amines is a common method in peptide chemistry due to the ease of formation and cleavage . The tert-butyl carbamates, such as “this compound”, are stable towards basic and nucleophilic attacks, making them frequently used protective groups in complex structures where selectivity is a prime issue .Physical And Chemical Properties Analysis
“this compound” has an assay of ≥99.0% . Its optical activity is [α]20/D −3.5±0.5°, c = 2% in acetic acid . The compound is suitable for Boc solid-phase peptide synthesis . It has a melting point of 91 °C (dec.) (lit.) and should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
N-Boc-Ser(Et)-ol has been used in a variety of scientific research applications. It has been used as a substrate in peptide synthesis, as a building block for the synthesis of peptide-based drugs, and as a reagent for the synthesis of other molecules. It has also been used in the study of protein-protein interactions, as well as in the study of enzyme-catalyzed reactions.
Wirkmechanismus
Target of Action
N-Boc-Ser(Et)-ol is a derivative of the amino acid serine . The primary targets of this compound are likely to be proteins or enzymes that interact with serine in biological systems.
Mode of Action
The mode of action of this compound involves its interaction with its targets in a manner similar to serine. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis. It prevents the serine part of the molecule from reacting until the desired point in the synthesis . Once the Boc group is removed, the serine part of the molecule can interact with its target.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the Boc group can be removed under acidic conditions, which would allow the serine part of the molecule to react . Therefore, the environment in which this compound is used can significantly impact its action.
Vorteile Und Einschränkungen Für Laborexperimente
N-Boc-Ser(Et)-ol is a relatively simple molecule to synthesize and has a wide range of applications in scientific research. However, there are some limitations to its use in lab experiments. It is not as stable as other molecules and can be easily degraded in the presence of water or other solvents. Additionally, it is not as soluble in organic solvents as other molecules, which can limit its use in certain experiments.
Zukünftige Richtungen
N-Boc-Ser(Et)-ol has a wide range of potential applications in scientific research, and there are many potential future directions for its use. It could be used in the development of peptide-based drugs, as well as in the study of protein-protein interactions and enzyme-catalyzed reactions. Additionally, it could be used to study the effects of fatty acid synthesis and proteasome inhibition on biochemical and physiological processes. Finally, it could be used to develop novel methods for peptide synthesis and to study the effects of solvent on the stability of the molecule.
Synthesemethoden
N-Boc-Ser(Et)-ol is synthesized via a three-step process. First, the molecule is synthesized from N-Boc-Ser-OH and ethyl bromide. Second, the molecule is then treated with a base, such as triethylamine, to form the final product, this compound. This synthesis method is relatively straightforward and can be easily performed in the lab.
Eigenschaften
IUPAC Name |
tert-butyl N-(1-ethoxy-3-hydroxypropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-5-14-7-8(6-12)11-9(13)15-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQXIVLJZKEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141546 | |
| Record name | Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1334171-67-3 | |
| Record name | Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334171-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl oxalate](/img/structure/B6343661.png)

![4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343670.png)




![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)



